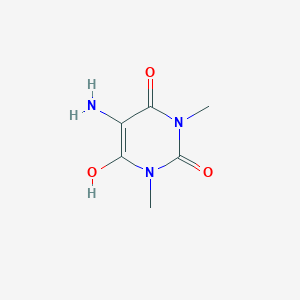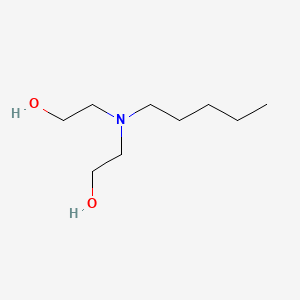![molecular formula C24H34N6O4S B14010982 N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid CAS No. 50508-13-9](/img/structure/B14010982.png)
N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid is a complex organic compound with a molecular formula of C24H34N6O4S . This compound is notable for its unique structure, which includes a triazine ring, a benzyl group, and an ethanesulfonic acid moiety. It is used in various scientific research applications due to its diverse chemical properties.
Méthodes De Préparation
The synthesis of N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide involves several steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzyl halide in the presence of a base to form the benzylated triazine derivative. This intermediate is then reacted with N-methylpropanamide under suitable conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, such as dihydrotriazines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing triazine rings.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide can be compared with other triazine derivatives, such as:
2,4,6-triaminotriazine: Known for its use in the synthesis of melamine resins.
2,4-diamino-6-chlorotriazine: Used as an intermediate in the synthesis of herbicides.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine:
The uniqueness of N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide lies in its combination of a triazine ring with a benzyl group and an ethanesulfonic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
50508-13-9 |
|---|---|
Formule moléculaire |
C24H34N6O4S |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid |
InChI |
InChI=1S/C22H28N6O.C2H6O3S/c1-22(2)26-20(23)25-21(24)28(22)18-12-9-16(10-13-18)11-14-19(29)27(3)15-17-7-5-4-6-8-17;1-2-6(3,4)5/h4-10,12-13H,11,14-15H2,1-3H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5) |
Clé InChI |
OKMMSHIEMAESNN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)N(C)CC3=CC=CC=C3)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





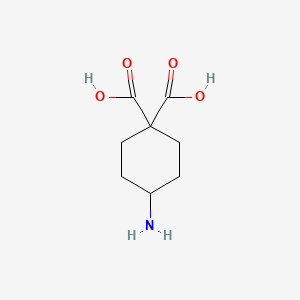
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
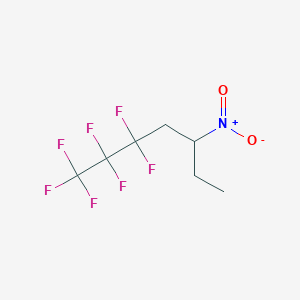
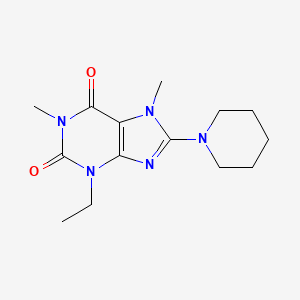

![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
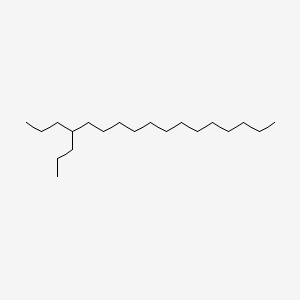
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)
